Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate
Description
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate (CAS: Not explicitly provided but structurally related to compounds in ) is a bisphosphonate derivative characterized by a central P-C-P backbone with a butylimino (C₄H₉N) substituent. Bisphosphonates are renowned for their affinity to hydroxyapatite in bone tissue, making them therapeutic agents for osteoporosis, Paget’s disease, and metastatic bone disorders . The butylimino group differentiates this compound from simpler bisphosphonates like medronic acid (methylene diphosphonate) by introducing a nitrogen atom and a four-carbon alkyl chain, which may enhance bone-targeting specificity or alter pharmacokinetics .
Properties
CAS No. |
94199-77-6 |
|---|---|
Molecular Formula |
C6H15NNa2O6P2 |
Molecular Weight |
305.11 g/mol |
IUPAC Name |
disodium;[butyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C6H17NO6P2.2Na/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChI Key |
HCVBBTGJOXHHQO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCN(CP(=O)(O)O)CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Butylamine with Formaldehyde: Butylamine reacts with formaldehyde to form a Schiff base intermediate.
Addition of Phosphorous Acid: The Schiff base intermediate reacts with phosphorous acid to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process is optimized to achieve high yields and purity of the final product. The use of automated systems and continuous monitoring ensures consistent quality and efficiency.
Chemical Reactions Analysis
2.1. Hydrolysis and Protonation
Bisphosphonates exist in equilibrium between protonated and deprotonated forms. The disodium salt likely undergoes pH-dependent dissociation, with the phosphonic acid groups interacting with metal ions (e.g., Ca²⁺), a key mechanism in bone-targeting applications .
2.2. Coordination Chemistry
The compound may form complexes with metal ions (e.g., Fe³⁺, Cu²⁺) via the phosphonate groups, a property exploited in catalysis or biomedical applications .
2.3. Substitution Reactions
The butylimino group may undergo substitution if activated. For example, analogous bisphosphonates with alkyl or aryl substituents can participate in nucleophilic or electrophilic substitution under specific conditions (e.g., using alkyl halides or oxidizing agents).
Reaction Conditions and Mechanisms
Biological and Chemical Implications
-
Bone-Targeting : Bisphosphonates inhibit bone resorption by binding hydroxyapatite or osteoclast enzymes (e.g., farnesyl pyrophosphate synthase) .
-
Stability : The disodium salt’s deprotonated phosphonate groups enhance solubility and metal-binding capacity compared to the acid form .
-
Reactivity : The butylimino group’s stability under acidic/basic conditions would influence reaction pathways, though specific data is unavailable.
Challenges and Gaps
The provided sources lack direct experimental data for this specific compound. General bisphosphonate reactions (e.g., hydrolysis, coordination) are inferred, but no peer-reviewed studies explicitly detail its synthesis, stability, or reactivity . Further research is needed to characterize its behavior under diverse conditions.
Scientific Research Applications
Scientific Research Applications
-
Bone Health and Osteoporosis Treatment
- Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate has shown promise in enhancing bone mass and density in animal models, particularly in post-ovariectomy rats. In a study, this compound was found to stimulate cortical bone formation while inhibiting adipogenesis in the bone marrow, suggesting its potential for treating osteoporosis .
- Anti-inflammatory Properties
- Industrial Applications
Case Studies
Synthesis and Structural Insights
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent advancements have focused on developing efficient synthetic pathways that minimize by-products and enhance the stability of bisphosphonates during storage .
Mechanism of Action
The mechanism of action of disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound binds to metal ions and enzymes, affecting their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular processes.
Comparison with Similar Compounds
Structural and Substituent Variations
Bisphosphonates vary primarily in their R₁ and R₂ substituents on the central carbon. Below is a comparative analysis of structurally related compounds:
*Molecular formula inferred from substituent structure and sodium counterion ().
†Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The butylimino group in the target compound balances moderate lipophilicity between hydrophilic 2-hydroxyethylimino derivatives (LogP = -0.80 ) and highly lipophilic dodecylimino analogs .
- Counterion Influence : Sodium salts (e.g., target compound, tiludronate) generally exhibit higher aqueous solubility compared to ammonium or potassium salts (e.g., 94278-04-3 in ), which may affect oral bioavailability .
Physicochemical and Pharmacokinetic Properties
Critical Parameters:
LogP: The diammonium 2-hydroxyethylimino derivative has a LogP of -0.80, indicating high hydrophilicity .
Hydrogen Bonding: The 2-hydroxyethylimino compound has 5 hydrogen bond donors and 8 acceptors, favoring renal excretion .
Thermal Stability: The diammonium dodecylimino bisphosphonate has a boiling point of 679.3°C , while the target compound’s stability is unreported but expected to be lower due to shorter alkyl chains.
Biological Activity
Disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate is a synthetic bisphosphonate compound that has garnered attention for its potential biological activities, particularly in the context of bone metabolism and related disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Bisphosphonates, including this compound, primarily function by inhibiting osteoclast-mediated bone resorption. They exhibit a high affinity for hydroxyapatite, a mineral component of bone, allowing them to localize at sites of active bone remodeling. This localization leads to the inhibition of osteoclast activity through several mechanisms:
- Inhibition of Osteoclast Apoptosis : Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase in the mevalonate pathway, leading to osteoclast apoptosis. This mechanism is pivotal for their anti-resorptive properties and is significantly more potent than non-nitrogen-containing bisphosphonates .
- Reduction in Bone Turnover : By decreasing osteoclast activity, bisphosphonates reduce the overall turnover of bone tissue, which can be beneficial in conditions like osteoporosis and Paget's disease .
Biological Activity and Efficacy
Research indicates that this compound may enhance bone mineral density (BMD) and reduce fracture risk. A comparative analysis of various bisphosphonates highlights the following:
| Bisphosphonate | Primary Use | Mechanism | Efficacy |
|---|---|---|---|
| Alendronate | Osteoporosis | Inhibits osteoclast activity | Increases BMD; reduces fractures |
| Risedronate | Osteoporosis | Similar to alendronate | Effective in increasing BMD |
| This compound | Experimental; potential for osteoporosis treatment | Inhibits osteoclast activity | Promising results in animal models |
Case Studies and Research Findings
- Animal Studies : Research involving post-ovariectomy rats demonstrated that this compound significantly increased bone mass compared to control groups. This suggests its potential utility in postmenopausal osteoporosis models .
- Clinical Implications : A review of bisphosphonate therapy in pediatric patients indicated that while traditional agents like pamidronate have been effective, newer compounds such as this compound may offer improved efficacy with potentially fewer side effects .
- Side Effects Profile : Common side effects associated with bisphosphonates include gastrointestinal issues, acute phase reactions, and rare occurrences of osteonecrosis of the jaw (ONJ). However, the incidence rates vary significantly among different bisphosphonates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing disodium dihydrogen ((butylimino)bis(methylene))bisphosphonate, and how is purity validated?
- Methodological Answer : Synthesis typically involves reacting butylamine with methylene-bisphosphonic acid precursors under controlled pH (e.g., acidic or basic conditions). For example, analogous bisphosphonate salts are synthesized via condensation reactions between amines and phosphonic acid derivatives . Purification steps may include recrystallization or ion-exchange chromatography. Purity validation employs elemental analysis (C, H, N, P), NMR (¹H, ³¹P), and FT-IR spectroscopy to confirm structural integrity and rule out byproducts .
Q. Which analytical techniques are optimal for characterizing this compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- Thermogravimetric Analysis (TGA) : To assess thermal stability and hydration states (e.g., decomposition points observed in related bisphosphonates at ~100°C–300°C) .
- Potentiometric Titration : For determining pKa values (e.g., analogous bisphosphonates exhibit pKa1 ~1–2 and pKa2 ~6–7 due to phosphonate and amine protonation) .
- X-ray Diffraction (XRD) : To resolve crystal structure and confirm coordination geometry .
Advanced Research Questions
Q. How does the butylimino moiety influence metal-chelation behavior compared to other alkyl/aryl substituents?
- Methodological Answer : The butyl group’s hydrophobicity and steric effects can alter chelation kinetics and selectivity. Advanced studies use:
- Isothermal Titration Calorimetry (ITC) : To quantify binding affinities for Ca²⁺, Mg²⁺, or Fe³⁺. For instance, hydroxyethylidene analogs show strong Ca²⁺ binding (log K ~6–8) .
- Computational Modeling (DFT/MD) : To simulate ligand-metal interactions and compare with shorter-chain (e.g., propylimino) or bulky substituents .
Q. What experimental designs address contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to pH 2–12 buffers at 40°C–60°C for 4–12 weeks. Monitor degradation via HPLC and ³¹P NMR (e.g., hydrolysis of P-O bonds in acidic conditions) .
- Controlled Atmosphere Testing : Compare oxidative stability under nitrogen vs. ambient air to identify degradation pathways (e.g., oxidation of the butylimino group) .
Q. How can researchers evaluate the compound’s biological interactions, particularly in bone metabolism studies?
- Methodological Answer :
- In Vitro Osteoclast Inhibition Assays : Culture osteoclasts on hydroxyapatite plates and measure resorption pit formation after treatment (e.g., clodronate disodium reduces resorption by >50% at 10 μM) .
- Pharmacokinetic Profiling : Administer radiolabeled compound in animal models and quantify biodistribution via scintillation counting. Adjust dosing based on renal clearance rates observed in bisphosphonate analogs .
Data Contradiction Analysis
Q. How should discrepancies in solubility data across studies be resolved?
- Methodological Answer :
- Standardized Solubility Protocols : Use USP buffers (pH 1.2, 4.5, 6.8) at 25°C and 37°C. For example, sodium salts of bisphosphonates often show pH-dependent solubility (e.g., >50 mg/mL at pH 7 vs. <1 mg/mL at pH 2) .
- Ionic Strength Adjustments : Test solubility in simulated physiological fluids (e.g., PBS) to account for ion competition effects .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology. For instance, a 10% excess of phosphonic acid precursor may improve yield reproducibility .
- Quality Control Metrics : Implement in-process HPLC monitoring to detect intermediates and ensure consistent purity (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
